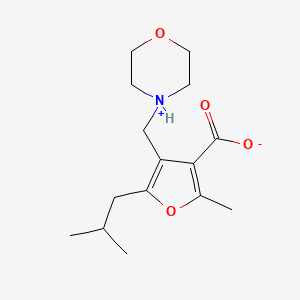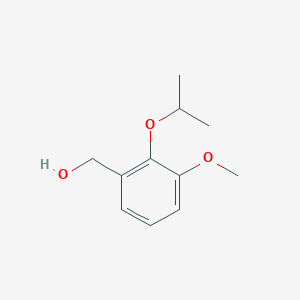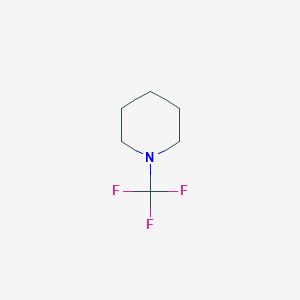
1-(Trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Trifluoromethyl)piperidine can be synthesized through several methods. One common approach involves the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst.
Another method involves the direct introduction of a trifluoromethyl group into a piperidine ring. This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reactors. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Additionally, safety measures must be in place to handle the highly reactive trifluoromethylating agents used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, lithium diisopropylamide, and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methyl or hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
1-(Trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity and improve drug properties such as bioavailability and metabolic stability.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)piperidine involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)pyridine: Similar to 1-(Trifluoromethyl)piperidine, this compound features a trifluoromethyl group attached to a pyridine ring. It is used in similar applications, including pharmaceuticals and agrochemicals.
1-(Trifluoromethyl)benzene: This compound has a trifluoromethyl group attached to a benzene ring. It is used as a building block in organic synthesis and has applications in materials science.
1-(Trifluoromethyl)cyclohexane: This compound features a trifluoromethyl group attached to a cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
657-45-4 |
|---|---|
Formule moléculaire |
C6H10F3N |
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H2 |
Clé InChI |
DOBBROKMBMVCAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


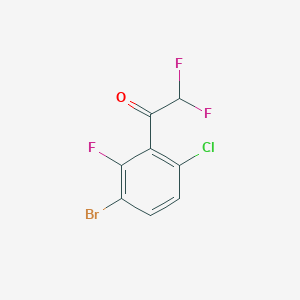
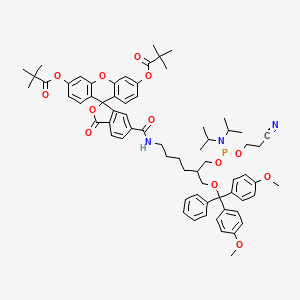
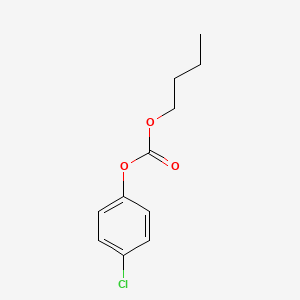
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
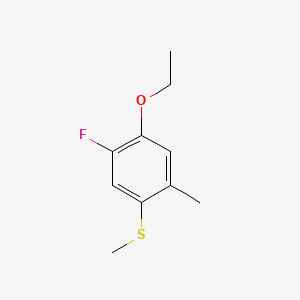
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
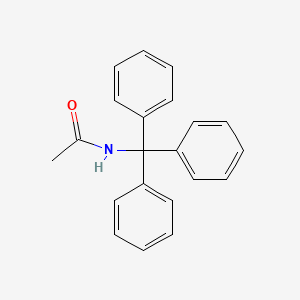
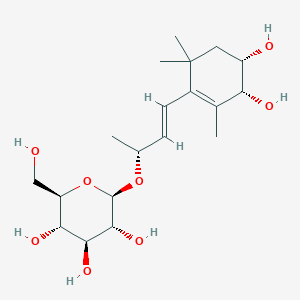
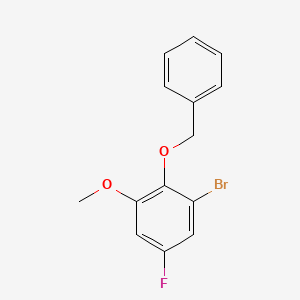
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
